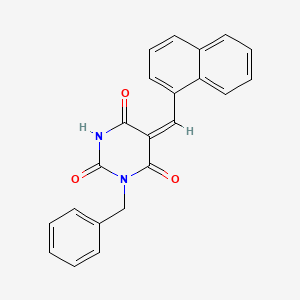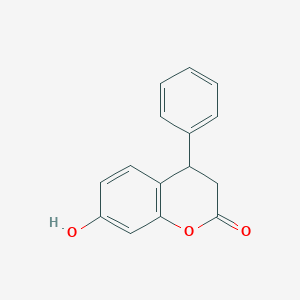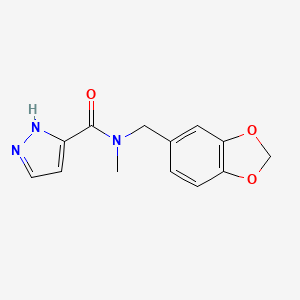
N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide
描述
N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide, also known as MOC-S, is a chemical compound that belongs to the family of chromene derivatives. It has gained attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide involves its ability to interact with various cellular targets, including enzymes and receptors. In cancer cells, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide induces apoptosis by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. Inflammation is also reduced by N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide through the inhibition of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines. In Alzheimer's disease, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide inhibits cell proliferation by inducing G1 cell cycle arrest and reducing the expression of cyclin-dependent kinases. Additionally, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death. In inflammation, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide suppresses the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduces the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In Alzheimer's disease, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide increases the levels of acetylcholine, leading to an improvement in cognitive function.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity through recrystallization. Additionally, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has been extensively studied, and its mechanisms of action are well understood. However, there are also some limitations to using N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has not been extensively tested in animal models, and its safety profile has not been fully established.
未来方向
There are several future directions for the study of N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide. Firstly, further research is needed to establish its safety profile, particularly in animal models. Additionally, the potential therapeutic applications of N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide in other diseases, such as diabetes and cardiovascular disease, should be explored. Furthermore, the development of more water-soluble derivatives of N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide could improve its efficacy in vivo. Finally, the use of N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide in combination with other drugs could enhance its therapeutic potential in cancer and other diseases.
科学研究应用
N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes. Furthermore, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease, by inhibiting the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-oxochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-21-13-5-3-12(4-6-13)17-23(19,20)14-7-8-15-11(10-14)2-9-16(18)22-15/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSFZXQMLPKPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198746 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



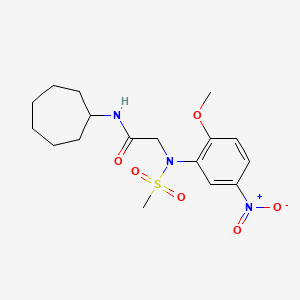
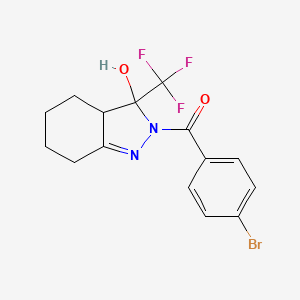

![5-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5130064.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)](/img/structure/B5130080.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)
![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)
![ethyl 5-[(anilinocarbonothioyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B5130108.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5130112.png)

